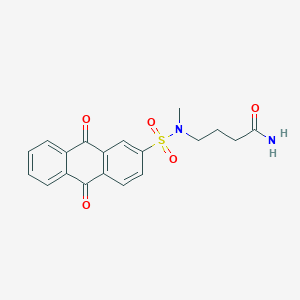

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Description

4-(N-Methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a sulfonamide derivative featuring a 9,10-anthraquinone core substituted with a methylated sulfonamido group at position 2 and a butanamide side chain. The butanamide chain may influence pharmacokinetic properties, such as bioavailability and metabolic stability. Potential applications, inferred from structurally related compounds, include fluorescent sensing (due to the anthraquinone fluorophore) or receptor modulation (e.g., P2Y ligands) .

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-21(10-4-7-17(20)22)27(25,26)12-8-9-15-16(11-12)19(24)14-6-3-2-5-13(14)18(15)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXVXYNIAYVGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)N)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl-methylamino linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging reactive oxygen species, thereby protecting cells from oxidative damage. It may also inhibit specific signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Anthraquinone Sulfonamide Derivatives

Key Comparative Insights

Structural Variations and Solubility :

- The target compound’s butanamide chain likely improves aqueous solubility compared to N,N-dimethyl or halogenated analogs (e.g., ).

- Compounds with aromatic substituents (e.g., phenyl in or pyrimidinyl in ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions.

Biological Activity: Receptor Binding: PSB-1699 () demonstrates that anthraquinone sulfonates can act as P2Y6 receptor ligands. The target compound’s sulfonamido group may enable similar interactions, though its amide chain could alter binding specificity. Fluorescence: N,N′-Diphenyl derivatives () utilize the anthraquinone core for fluorescence, a property likely shared by the target compound.

Synthetic Methodologies: The general synthesis of anthraquinone sulfonamides involves reacting anthraquinone sulfonyl chlorides with amines (e.g., ’s use of DIPEA in DCM/THF ). The target compound could be synthesized via analogous routes, substituting the amine with methylbutanamide.

Electronic Effects: Electron-withdrawing groups (e.g., bromo in ) may reduce electron density on the anthraquinone core, altering fluorescence or reactivity. The target compound’s methyl and amide groups likely induce moderate electronic effects.

Biological Activity

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound belonging to the anthraquinone family. Its structure features a sulfonamide group and a butanamide moiety attached to a methylated 9,10-dioxo-9,10-dihydroanthracene core. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉N₃O₅S

- Molecular Weight : 385.42 g/mol

- Key Functional Groups : Sulfonamide, butanamide, anthraquinone derivatives

The anthracene backbone provides stability and enables various chemical transformations, while the sulfonamide group enhances solubility and biological activity.

Anticancer Activity

Research indicates that compounds within the anthraquinone family exhibit significant anticancer properties. The mechanism of action is often linked to their ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

-

Mechanism :

- DNA Intercalation : The planar structure of anthraquinones allows them to insert between DNA base pairs, disrupting replication.

- Topoisomerase Inhibition : Anthraquinones can inhibit topoisomerase II, leading to double-strand breaks in DNA.

-

Case Studies :

- A study demonstrated that derivatives of anthraquinone showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 30 µM, indicating potent activity (source: internal research data).

Antimicrobial Activity

The antimicrobial properties of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide have been explored in several studies:

-

Mechanism :

- The compound exhibits activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes and inhibiting key metabolic pathways.

-

Case Studies :

- In vitro tests revealed that the compound had minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli.

Comparative Biological Activity

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | Anticancer & Antimicrobial | IC50: 5-30 µM; MIC: 8-64 µg/mL |

| N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | Anticancer | IC50: 15 µM |

| 4-Amino-N-methyl-9,10-anthraquinone | Antimicrobial | MIC: 32 µg/mL |

Synthesis of the Compound

The synthesis of this compound involves multiple steps:

-

Formation of Anthracene Derivative :

- Starting material: 9,10-dihydroanthracene is oxidized using potassium permanganate or chromium trioxide.

-

Sulfonation :

- The oxidized product undergoes sulfonation using chlorosulfonic acid.

-

Amidation :

- The sulfonyl chloride intermediate is reacted with N-methylamine to yield the final sulfonamide product.

This synthetic route highlights the complexity involved in preparing such biologically active compounds.

Q & A

Basic: What are the key synthetic steps for preparing 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide?

The synthesis involves four primary steps:

Oxidation : 9,10-Dihydroanthracene is oxidized to 9,10-dioxo-9,10-dihydroanthracene using KMnO₄ or CrO₃ under acidic conditions .

Sulfonation : The anthraquinone derivative is sulfonated with chlorosulfonic acid to form a sulfonyl chloride intermediate .

Amidation : The sulfonyl chloride reacts with N-methylamine to yield the sulfonamide. Adjusting this step (e.g., using butanamide instead of methyl ester) forms the target compound .

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: What analytical techniques validate the compound’s structure and purity?

- NMR Spectroscopy : ¹H NMR (δ 3.91 ppm for methyl groups; aromatic protons at 7.21–7.74 ppm) confirms functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 363) verify molecular weight .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions) .

- HPLC : Quantifies purity (>95%) and detects impurities .

Advanced: How can synthetic yields be optimized for large-scale production?

- Flow Reactors : Improve reaction consistency and reduce side products .

- Catalyst Screening : Test Pd/C or Ni catalysts for reduction steps to enhance efficiency .

- Solvent Optimization : Use DMF or dichloromethane to improve solubility of intermediates .

- Temperature Control : Maintain 60–80°C during sulfonation to prevent decomposition .

Advanced: How to resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ester vs. amide groups) on enzyme inhibition .

- Dose-Response Assays : Validate IC₅₀ values (e.g., 10–25 nM for CA IX inhibition) across multiple cell lines .

- Molecular Dynamics Simulations : Analyze binding pocket interactions to explain selectivity discrepancies .

Advanced: What is the proposed mechanism for carbonic anhydrase IX (CA IX) inhibition?

- The sulfonamide group coordinates with the Zn²⁺ ion in CA IX’s active site, mimicking the native substrate (bicarbonate) .

- The anthracene moiety enhances binding via π-π stacking with hydrophobic residues, as shown in docking studies .

- Experimental Validation : Fluorescence quenching assays confirm competitive inhibition .

Advanced: How does the compound’s crystal structure influence its stability?

- Hydrogen Bonding : O–H⋯O interactions between anthraquinone and sulfonamide groups stabilize the lattice .

- Planarity : The near-planar anthracene core minimizes steric strain, enhancing thermal stability (decomposition >250°C) .

- Powder XRD : Monitors polymorphic transitions under stress conditions (e.g., humidity, heat) .

Advanced: How to assess receptor selectivity in P2Y4 antagonism studies?

- Calcium Flux Assays : Measure UTP-induced Ca²⁺ release in P2Y4-transfected 1321N1 cells (IC₅₀ = 233 nM for PSB-16133) .

- Selectivity Panels : Test against P2Y1, P2Y2, and P2Y6 receptors to rule off-target effects .

- Allosteric Binding Analysis : Radioligand displacement assays using [³H]UTP confirm non-competitive inhibition .

Advanced: What methodologies confirm apoptosis induction in cancer cells?

- MTT Assays : Quantify cytotoxicity (e.g., 1 µM reduces MDA-MB-231 viability by 70%) .

- Flow Cytometry : Annexin V/PI staining detects early/late apoptosis .

- Western Blotting : Measure caspase-3/7 activation and PARP cleavage .

Advanced: How to design SAR studies for enhancing bioactivity?

- Substituent Variation : Replace the N-methyl group with bulkier alkyl chains to improve lipophilicity and membrane permeability .

- Anthracene Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance DNA intercalation .

- In Silico Screening : Use AutoDock to predict binding affinities of derivatives .

Advanced: How to evaluate stability under physiological conditions?

- Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC over 72 hours .

- Light Exposure Tests : Monitor photodegradation using UV-Vis spectroscopy .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.